5-Diazouracil monohydrate

Description

Historical Context and Early Investigations of Uracil (B121893) Diazo Analogs

The study of uracil and its derivatives has been a cornerstone of nucleic acid chemistry. Early investigations into diazo analogs of uracil were driven by the quest for compounds with novel biological activities, such as anticancer and antibiotic properties. city.ac.uk The synthesis and chemical behavior of 5-diazouracil (B1219636) were explored, revealing its sensitivity to light, air, and temperature. nih.gov

Initial studies focused on the fundamental reactions of 5-diazouracil. For instance, its thermal reaction with pyridine (B92270) was found to yield 2- and 3-pyridyl derivatives of 5-substituted uracils, suggesting the involvement of a uracil carbene as a reactive intermediate. acs.org Researchers also examined the reactions of 5-diazouracil with various nucleophiles, including secondary amines, azoles, and thiols, often catalyzed by rhodium acetate (B1210297), to efficiently produce 5-substituted uracils. lookchem.com These early explorations laid the groundwork for understanding the reactivity of the diazo group on the uracil scaffold and its potential for creating a diverse range of substituted pyrimidines.

Significance within Nucleic Acid Chemistry and Reactive Intermediates

5-Diazouracil holds considerable significance in nucleic acid chemistry due to its ability to act as a precursor to reactive intermediates. acs.orglibretexts.orglibretexts.orgasccollegekolhar.in The diazo group can be readily lost as nitrogen gas, particularly through photolysis or thermolysis, to generate a highly reactive carbene intermediate. acs.orgcore.ac.uk This carbene can then undergo various reactions, including insertions and additions, allowing for the modification of other molecules.

The compound's structure, a diazo derivative of a natural pyrimidine (B1678525) base, makes it a valuable tool for studying nucleic acid interactions and metabolism. solubilityofthings.comontosight.ai Its ability to interact with nucleic acids has led to investigations into its potential as an anticancer agent. ontosight.ainih.gov The generation of reactive intermediates from 5-diazouracil also makes it useful in the synthesis of complex molecules, including modified nucleosides and heterocyclic compounds. city.ac.ukrsc.orgrsc.org

The table below summarizes some of the key reactions and intermediates involving 5-diazouracil.

| Reagent/Condition | Intermediate | Product(s) | Reference(s) |

| Heat (in pyridine) | Uracil carbene | 2- and 3-pyridyluracils | acs.org |

| Secondary amines, azoles, thiols (with rhodium acetate) | Rhodium-carbene complex | 5-substituted-uracils | lookchem.com |

| Dimethylamine | - | 5-(3,3-dimethyl-l-triazeno)uracil | acs.org |

| Alcohols (thermal decomposition) | - | 5-alkoxyuracils | city.ac.uk |

| Olefins | - | furano[2,3-d]pyrimidines | city.ac.uk |

Overview of Research Trajectories and Scholarly Contributions

Research on 5-diazouracil and its analogs has followed several key trajectories. A significant area of focus has been its synthesis and the development of synthetic methodologies to create derivatives with specific biological activities. city.ac.ukkg.ac.rs For example, synthetic routes to 6-alkoxy- and 6-aryloxy-5-diazo-l,6-dihydrouracils have been described. city.ac.uk

Another major research avenue has been the exploration of its reactivity and reaction mechanisms. Studies have investigated its thermal and photochemical decomposition, as well as its reactions with a wide range of organic molecules. city.ac.ukacs.orglookchem.comcore.ac.uk The formation of a uracil carbene intermediate in thermal reactions has been a recurring theme in these investigations. acs.org

Furthermore, the potential biological applications of 5-diazouracil derivatives have been a strong driver of research. The modification of the C-5 position of uracil has been a strategy to develop compounds with antibiotic and antitumor activity. city.ac.uk The ability of these compounds to interact with nucleic acids has made them candidates for cancer research. ontosight.ainih.gov The table below highlights some of the research findings related to 5-diazouracil and its derivatives.

| Research Focus | Key Findings | Reference(s) |

| Synthesis | Development of methods to produce 6-alkoxy- and 6-aryloxy-5-diazo-l,6-dihydrouracils. | city.ac.uk |

| Reactivity | Thermal reaction with pyridine yields pyridyluracils via a proposed uracil carbene intermediate. | acs.org |

| Reactivity | Rhodium acetate catalyzes the reaction with various nucleophiles to form 5-substituted-uracils. | lookchem.com |

| Biological Potential | Modified uracil bases at the C-5 position show potential antibiotic and antitumor activity. | city.ac.uk |

| Reactive Intermediates | Photolysis can generate radical species. | core.ac.uk |

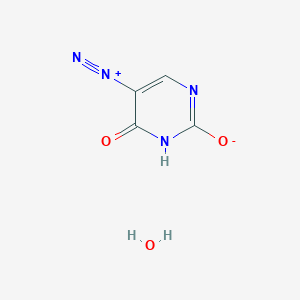

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7678-00-4 |

|---|---|

Molecular Formula |

C4H4N4O3 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

5-diazonio-6-oxo-1H-pyrimidin-2-olate;hydrate |

InChI |

InChI=1S/C4H2N4O2.H2O/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H2 |

InChI Key |

JNEOXNPOFNWQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=N1)[O-])[N+]#N.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Diazouracil Monohydrate and Its Analogs

Established Preparative Routes and Optimization Techniques

The primary and most established method for the synthesis of 5-diazouracil (B1219636) is through the diazotization of 5-aminouracil (B160950). This reaction typically involves treating 5-aminouracil with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), in an aqueous medium. The resulting 5-diazouracil can then be isolated as its monohydrate. researchgate.netal-edu.com

Key reaction parameters that are often optimized to improve yield and purity include temperature, reaction time, and the stoichiometry of the reactants. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt.

A typical laboratory-scale synthesis involves dissolving 5-aminouracil in an acidic solution, followed by the slow, portion-wise addition of a sodium nitrite solution while vigorously stirring and maintaining the low temperature. The crude product can be purified by recrystallization from ice-cold water. al-edu.com

Table 1: Example of a Typical Laboratory Synthesis of 5-Diazouracil Monohydrate

| Parameter | Condition |

| Starting Material | 5-Aminouracil |

| Reagents | Sodium nitrite, Hydrochloric acid |

| Solvent | Water |

| Temperature | 0-5 °C |

| Purification | Recrystallization from cold water |

Novel Synthetic Strategies for Structural Diversification

Recent research has focused on developing novel synthetic strategies to create a diverse range of 5-diazouracil analogs. These strategies aim to introduce various functional groups onto the uracil (B121893) ring or modify the diazo group to access new chemical space and potentially new biological activities.

One approach involves the thermal decomposition of 5-diazouracil in the presence of different trapping agents. For instance, the thermal decomposition in thiophene (B33073) has been shown to yield 5-(2-thienylmethylene)-2,4-imidazolidinedione. This demonstrates the potential of 5-diazouracil as a precursor for generating reactive intermediates that can participate in various cycloaddition and insertion reactions.

Furthermore, modifications of the uracil ring before diazotization allow for the synthesis of substituted 5-diazouracil derivatives. For example, starting with a substituted 5-aminouracil allows for the introduction of various groups at other positions of the pyrimidine (B1678525) ring.

Regioselective and Stereoselective Synthesis of 5-Diazouracil Derivatives

The development of regioselective and stereoselective methods is crucial for the synthesis of complex, biologically active molecules derived from 5-diazouracil. While 5-diazouracil itself does not possess a stereocenter, its subsequent reactions can generate chiral products.

Regioselectivity becomes important when 5-diazouracil or its derivatives undergo reactions where multiple reaction sites are available. For example, in aromatic substitution reactions, the position of the incoming group is critical. Studies have shown spectacular differences in the aromatic substitution reactions of 5-diazouracil and 5-diazo-3-methyluracil, highlighting the influence of substituents on regioselectivity. acs.org

Stereoselective synthesis comes into play when creating derivatives with new chiral centers. This can be achieved by using chiral auxiliaries, catalysts, or starting materials. While specific examples for the direct stereoselective synthesis of 5-diazouracil derivatives are not extensively documented in the provided search results, the principles of asymmetric synthesis are broadly applicable. ethz.chrsc.orgmdpi.comsioc-journal.cnbeilstein-journals.org For instance, a chiral reagent could be used to react with the diazo group, leading to the formation of a new stereocenter with a preference for one enantiomer.

Table 2: Factors Influencing Regio- and Stereoselectivity in Reactions of 5-Diazouracil Derivatives

| Factor | Influence | Example |

| Substituents on the Uracil Ring | Direct the incoming group to a specific position. | Different substitution patterns in 5-diazouracil vs. 5-diazo-3-methyluracil. acs.org |

| Reaction Conditions | Can favor the formation of one regioisomer or stereoisomer over another. | Temperature, solvent, and catalyst choice. |

| Chiral Reagents/Catalysts | Induce asymmetry in the product, leading to enantiomeric excess. | Use of chiral auxiliaries in subsequent reactions. |

Chemical Reactivity and Mechanistic Pathways of 5 Diazouracil Monohydrate

Decomposition Kinetics and Mechanisms

The thermal decomposition of 5-diazouracil (B1219636) and its derivatives has been a subject of investigation to understand their stability and reactivity. city.ac.uk The decomposition process can lead to the formation of various products depending on the reaction conditions and the presence of other reagents. city.ac.uk For instance, the thermal decomposition of 5-diazouracil and 5-diazo-6-methoxy-1,6-dihydrouracil with a variety of reagents, including alcohols, has been studied. city.ac.uk These reactions typically yield 5-alkoxy- and 5,6-dialkoxy-uracils. city.ac.uk The reaction with alcohols suggests the involvement of an intermediate that readily reacts with the hydroxyl group. city.ac.uk

It has been observed that the thermal behavior of 5-diazouracil can differ significantly from its methylated analogue, 5-diazo-3-methyluracil, highlighting the influence of substitution on the pyrimidine (B1678525) ring on the decomposition pathway. acs.org The decomposition can also be influenced by the presence of metal catalysts. For example, rhodium acetate (B1210297) has been found to be a superior catalyst to copper salts in reactions involving 5-diazouracil. city.ac.uk The catalyst can lower the activation energy of the reaction, potentially leading to the formation of a metal-carbenoid complex instead of a free carbene. city.ac.uk

The decomposition of diazo compounds, in general, can proceed through the formation of highly reactive carbene intermediates. city.ac.uk These carbenes are strong electrophiles and typically exist as transient species. city.ac.uk The decomposition can sometimes lead to the simultaneous formation of new bonds with the departure of dinitrogen (N₂). city.ac.uk

Formation and Characterization of Reactive Intermediates

Generation and Detection of Carbon-Centered Radicals

The decomposition of 5-diazouracil can generate highly reactive intermediates, including carbon-centered radicals. The formation of a uracil (B121893) carbene has been suggested as an intermediate in the thermal reactions of 5-diazouracil with pyridine (B92270) derivatives. dss.go.th This carbene is a highly reactive electrophilic species. city.ac.uk The generation of a carbon-centered radical from 4-(hydroxymethyl)benzenediazonium (B1203784) salt, a related diazonium compound, has been shown to cause modifications in DNA bases and deoxyribose. diva-portal.org This suggests that similar radical species generated from 5-diazouracil could have significant biological implications. The detection of such transient species often relies on indirect methods, such as trapping experiments or the characterization of their reaction products.

Role of Tautomeric Forms in Reaction Initiation

The reactivity of 5-diazouracil is influenced by the existence of different tautomeric forms. The structure of 5-diazouracil and its derivatives has been revised based on proton NMR spectroscopy, which has implications for understanding their reactions. scispace.com The resonance hybrids of the diazo moiety can affect the reactivity of the heterocyclic ring. scispace.com For instance, in its solid state, the free compound derived from the alkaline hydrolysis of 5-diazouracil exists predominantly as the chain-tautomeric N-carbamoyl-2-diazo-3-oxopropanamide. researchgate.net The ability of the pyrimidine ring to exist in different tautomeric forms can influence the initiation of chemical reactions by affecting the electron distribution and the susceptibility of different sites to nucleophilic or electrophilic attack. The interplay between different tautomeric forms is crucial in determining the reaction pathway. city.ac.uk

Electrophilic Reactivity and Nucleophilic Adduct Formation

5-Diazouracil exhibits significant electrophilic character, primarily due to the diazonium group, which is a strong electron-withdrawing group. This electrophilicity makes the C5 position of the uracil ring susceptible to nucleophilic attack. The addition of amines to 5-diazouracil, for example, results in the formation of 3-substituted 5-(1-triazeno)uracils. city.ac.uk

The 1,6-double bond in 5-diazouracil is particularly prone to addition reactions. city.ac.uk This reactivity leads to the formation of adducts such as 5-diazo-6-hydroxy-1,6-dihydrouracil and 5-diazo-6-methoxy-1,6-dihydrouracil. city.ac.uk Mild alkaline hydrolysis of 5-diazouracil or its adducts can lead to the cleavage of the N1-C6 bond and subsequent ring contraction, forming the alkali salts of 1-carbamoyl-4-formyl-5-hydroxy-1,2,3-triazole. researchgate.netresearchgate.net

The electrophilic nature of the carbene intermediate, formed upon loss of the diazo group, allows it to react with various nucleophiles. city.ac.uk For instance, its reaction with alcohols leads to the formation of 5-alkoxyuracils. city.ac.uk

Cycloaddition Reactions and Heterocyclic Ring Transformations

5-Diazouracil and its derivatives participate in various cycloaddition reactions and heterocyclic ring transformations. The reaction of 5-diazouracil with olefins can lead to the formation of furano[2,3-d]pyrimidines, proceeding through a proposed 1,3-dipolar mechanism. city.ac.uk Similarly, its reaction with dimethyl sulfoxide (B87167) (DMSO) can yield 5,5-dimethyl-1,3,2-dioxathiol[3,4-d]pyrimidines. city.ac.uk

A notable transformation is the ring contraction of the pyrimidine ring. Upon irradiation in methanol (B129727) saturated with HCl, 5-diazouracil undergoes a ring contraction to form 4-imidazoline-2-one-carboxylate via a carbene-type intermediate. cdnsciencepub.com Acid-catalyzed rearrangement of N-aminobarbituric acids, which can be derived from uracil, also leads to the formation of triazoles. scribd.com Furthermore, mild alkaline hydrolysis of 5-diazouracil can induce a ring contraction to furnish 1,2,3-triazole derivatives. researchgate.netdokumen.pub

The addition of allyl alcohol to 5-diazouracil has been reported to form 3,3a,5a,6,7,8-hexahydro-4H,8H-pyrazolo[3,2:7,7a]furano[2,3-d]pyrimidin-7,9-dione. city.ac.uk These transformations highlight the versatility of 5-diazouracil as a precursor for the synthesis of various heterocyclic systems.

Azo Coupling Reactions and Applications in Organic Synthesis

5-Diazouracil is a key intermediate in azo coupling reactions, which have significant applications in organic synthesis, particularly in the preparation of azo derivatives of pyrimidines. pnas.org The diazotization of 5-aminouracil (B160950) yields 5-diazouracil, which can then be coupled with various aromatic and heterocyclic compounds. pnas.org

The coupling of 5-diazouracil with pyrimidine phenols can occur in alkaline solution or in glacial acetic acid containing sodium acetate. pnas.org An example is the formation of uracil-5-azoisobarbituric acid. pnas.org These azo coupling reactions have been utilized to synthesize a variety of azo-based uracil derivatives. core.ac.uk For instance, the reaction of 5-diazouracil with N,N-dimethylaniline in the presence of borontrifluoride etherate is a key step in the synthesis of certain azo compounds. core.ac.uk

The resulting azo compounds have been explored for various applications, including their use as quenchers for fluorescent probes. core.ac.uk The ability to introduce an azo group onto the uracil ring opens up possibilities for creating modified nucleobases with specific photophysical and chemical properties. core.ac.uk

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. ebsco.comwikipedia.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. nih.govnih.gov

For 5-diazouracil (B1219636) monohydrate, ¹H NMR would be expected to show distinct signals corresponding to the different types of protons in the molecule. A signal for the vinyl proton (C6-H) would be present, along with signals for the two N-H protons of the uracil (B121893) ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and diazonium groups.

¹³C NMR spectroscopy would reveal the carbon skeleton. Signals for the two carbonyl carbons (C2 and C4), the carbon bearing the diazo group (C5), and the vinyl carbon (C6) would be expected at characteristic chemical shifts.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlated Spectroscopy): Would establish the coupling between adjacent protons, although in this simple structure, such correlations might be limited.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the C6 carbon with its directly attached proton.

Table 1: Illustrative Expected NMR Data for 5-Diazouracil

| Nucleus | Type of Experiment | Expected Chemical Shift (ppm) | Expected Correlations |

|---|---|---|---|

| ¹H | 1D | ~7.5-8.5 | C6-H |

| ¹H | 1D | ~10-12 | N1-H, N3-H |

| ¹³C | 1D | ~160-170 | C2, C4 (Carbonyls) |

| ¹³C | 1D | ~90-100 | C5 (Diazo-substituted) |

| ¹³C | 1D | ~140-150 | C6 |

| 2D | HSQC | - | C6 correlated with H6 |

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netresearchgate.net FTIR and Raman are complementary methods; vibrations that are strong in Raman may be weak in FTIR, and vice versa. spectroscopyonline.comcovalentmetrology.com

The analysis of 5-diazouracil monohydrate would reveal several key vibrational bands:

N≡N Stretch: The diazo group has a strong, characteristic stretching vibration, typically appearing in the region of 2100-2300 cm⁻¹. This peak is a key diagnostic for the presence of the diazonium functionality.

C=O Stretches: The two carbonyl groups of the uracil ring would exhibit strong absorption bands in the IR spectrum, generally in the 1650-1750 cm⁻¹ region. The exact frequency can be affected by hydrogen bonding.

N-H Stretches: The N-H stretching vibrations of the amide groups in the ring are expected in the 3100-3300 cm⁻¹ range.

C-H Stretch: The stretching vibration of the C6-H bond would appear around 3000-3100 cm⁻¹.

Ring Vibrations: The pyrimidine (B1678525) ring itself has a series of characteristic stretching and bending vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The presence of water of hydration would be confirmed by a broad O-H stretching band in the FTIR spectrum, typically around 3200-3500 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Diazo (-N₂⁺) | Symmetric Stretch | ~2100 - 2300 | FTIR (Strong), Raman |

| Carbonyl (C=O) | Stretch | ~1650 - 1750 | FTIR (Strong) |

| Amide (N-H) | Stretch | ~3100 - 3300 | FTIR (Medium) |

| Vinyl (C-H) | Stretch | ~3000 - 3100 | FTIR (Medium) |

Note: Data is inferred from typical functional group frequencies and spectra of related compounds like 5-aminouracil (B160950). nih.gov

Mass Spectrometry for Molecular Fragmentation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov High-resolution mass spectrometry can determine the elemental formula of a compound with high accuracy. nih.gov For this compound, the molecular formula is C₄H₄N₄O₃.

Electrospray ionization (ESI) is a soft ionization technique that would typically produce protonated ([M+H]⁺) or other adducted molecular ions. Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.gov The fragmentation pattern provides valuable structural information. whitman.edu

A key fragmentation pathway for 5-diazouracil would be the loss of a neutral dinitrogen molecule (N₂, 28 Da), a characteristic fragmentation for diazo compounds. Other likely fragmentations would involve cleavages of the uracil ring, such as the loss of isocyanic acid (HNCO). researchgate.netlibretexts.org

Table 3: Predicted Mass Spectrometry Data for 5-Diazouracil

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 139.02506 |

| [M+Na]⁺ | 161.00700 |

| [M-H]⁻ | 137.01050 |

Note: Data corresponds to the anhydrous form (C₄H₂N₄O₂) and is sourced from predicted values. uni.lu

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com

For this compound, an SCXRD analysis would:

Provide precise geometric parameters for the pyrimidine ring and the diazonium group.

Reveal the planarity of the uracil ring.

Elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The analysis would show how the water molecule is integrated into the crystal structure and its hydrogen-bonding interactions with the 5-diazouracil molecules.

The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be challenging. researchgate.net While no specific crystal structure for this compound is reported in the searched literature, this method remains the gold standard for solid-state structural elucidation. nih.gov

Chiroptical Spectroscopy for Stereochemical Assignment (If applicable to derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit chiroptical activity. This technique would only become relevant for the stereochemical assignment of chiral derivatives of 5-diazouracil, for example, if it were attached to a chiral sugar moiety to form a nucleoside analogue.

Theoretical and Computational Chemistry Studies of 5 Diazouracil Monohydrate

Quantum Mechanical Calculations for Electronic Structure Analysis (DFT, Ab Initio)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of molecules like 5-diazouracil (B1219636) monohydrate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For uracil (B121893) derivatives, DFT and ab initio calculations are routinely used to predict geometries, study substituent effects, and evaluate the stability of various forms. mdpi.comnih.govacs.org For instance, methods like B3LYP and Møller–Plesset (MP) perturbation theory, often paired with basis sets like 6-31G or aug-cc-pVDZ, are applied to uracil and its derivatives to investigate their properties in both gas phase and solution. acs.orgrsc.org While specific, detailed studies focusing solely on 5-diazouracil monohydrate are not prevalent in the surveyed literature, the established methodologies for similar systems provide a clear framework for its analysis.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.orgnih.gov Central to this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. libretexts.org The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov In computational studies of related uracil derivatives, the HOMO and LUMO are typically found to be located across the pyrimidine (B1678525) and substituent ring systems. rsc.org For 5-diazouracil, the diazo group is expected to significantly influence the frontier orbitals, contributing to the compound's known reactivity. solubilityofthings.comgrafiati.com

Table 1: Conceptual Frontier Molecular Orbital Properties of 5-Diazouracil

| Property | Description | Expected Influence on 5-Diazouracil |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; involved in electron donation. | The energy and location would be critical in reactions where 5-diazouracil acts as a nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons; involved in electron acceptance. | The diazo group likely lowers the LUMO energy, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity, consistent with the observed instability of 5-diazouracil. nih.gov |

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. The calculation of harmonic vibrational frequencies is a standard procedure following geometry optimization. faccts.demolpro.netopenmopac.net By analyzing the vibrational modes, assignments can be made to peaks in experimental Infrared (IR) and Raman spectra. nih.gov

For uracil and its derivatives, DFT methods have been shown to predict vibrational spectra that are in good agreement with experimental findings. nih.gov Such calculations for this compound would be crucial to assign frequencies related to the uracil ring, the C=O stretches, N-H bends, and, importantly, the characteristic vibrations of the diazo group (-N₂⁺) and the associated water molecule. However, specific calculated vibrational frequency tables for this compound are not available in the searched literature.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. rsc.org This would be particularly useful for understanding the chromophore system of 5-diazouracil.

Conceptual DFT provides a framework to quantify global and local reactivity through various descriptors derived from the change in energy with respect to the number of electrons. nih.gov These descriptors offer a quantitative measure of chemical reactivity and selectivity.

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to a change in electron distribution. Harder molecules are generally less reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. Given the known reactivity of 5-diazouracil, it is expected to have a high electrophilicity index, making it susceptible to attack by nucleophiles. city.ac.uk

Reaction Mechanism Modeling and Transition State Locating

Understanding the reaction pathways of 5-diazouracil requires the modeling of reaction mechanisms and the identification of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. wikipedia.org Computational methods are invaluable for locating these fleeting structures, which are often impossible to observe experimentally. mit.eduims.ac.jp

Experimental work on 5-diazouracil has suggested its involvement in various reactions, including thermal decomposition and additions of alcohols and amines. city.ac.uk For some reactions, a 1,3-dipolar mechanism has been proposed. city.ac.uk Computational modeling could rigorously test this hypothesis by:

Mapping the potential energy surface for the proposed reaction.

Locating the transition state structure for the key steps.

Calculating the activation energy barrier.

By comparing the energy barriers of different possible pathways, the most favorable mechanism can be determined. Modern machine learning models are also being developed to accelerate the generation of accurate transition state structures. arxiv.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. mdpi.combonvinlab.org This technique is particularly suited for studying solvent effects and exploring the conformational landscape of flexible molecules. mdpi.com

For this compound, MD simulations would be critical for understanding:

Solvent Effects: The explicit interaction between 5-diazouracil and surrounding water molecules beyond the single water of hydration. Solvents can significantly influence reaction rates and stability by preferentially solvating reactants, transition states, or products. researchgate.netrsc.org The solubility and reactivity of 5-diazouracil are known to be influenced by the medium. solubilityofthings.comnih.gov

Conformational Landscapes: The identification of stable conformers and the energy barriers between them. It has been suggested that 5-diazouracil may exist as different geometrical isomers, a hypothesis that MD simulations could explore by sampling different molecular conformations and calculating their relative free energies. nih.gov

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial in determining the structure and function of molecules, especially in biological systems. rsc.org For this compound, hydrogen bonding and π-stacking are expected to be the dominant non-covalent forces.

Hydrogen Bonding: The "monohydrate" designation indicates at least one water molecule is integrated into the crystal lattice, forming strong hydrogen bonds. The uracil moiety contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), which can interact with the water molecule and with each other. rsc.org Computational techniques like the Quantum Theory of Atoms in Molecules (AIM) and the Non-Covalent Interaction (NCI) index are used to find and characterize these bonds. mdpi.comresearchgate.net

π-Stacking: The aromatic nature of the pyrimidine ring allows for π-stacking interactions between adjacent molecules. These interactions are important for the crystal packing and stability of many uracil derivatives. rsc.org

Table 2: Expected Non-Covalent Interactions in this compound Crystal Lattice

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

|---|---|---|---|

| Hydrogen Bond | Water (H) | Uracil (C=O) | Key interaction stabilizing the hydrate (B1144303) complex. |

| Hydrogen Bond | Uracil (N-H) | Water (O) | Further stabilization of the water molecule in the lattice. |

| Hydrogen Bond | Uracil (N-H) | Uracil (C=O) | Intermolecular interaction contributing to the crystal packing (e.g., base pairing-like structures). |

| π-Stacking | Uracil Ring (π-system) | Uracil Ring (π-system) | Stabilizes the solid-state structure through stacking of the planar rings. |

| Electrostatic | Diazo Group (-N₂⁺) | Carbonyl Group (C=O, partial negative charge) | Intramolecular and intermolecular electrostatic attraction/repulsion influencing conformation and packing. |

Mechanistic Investigations of Biological Interactions Non Clinical Focus

DNA Interaction and Damage Pathways

5-Diazouracil (B1219636) is recognized as a DNA-damaging compound, a characteristic substantiated by studies demonstrating its ability to induce DNA repair synthesis in isolated rat hepatocytes. dntb.gov.uacdc.govepa.gov The genotoxicity of this compound is primarily attributed to its capacity to break DNA strands. A key study identified the mechanisms behind the DNA-breaking activity of the mutagenic 5-diazouracil. acs.org203.250.216

Single-Strand and Double-Strand Break Induction

Research has established that 5-diazouracil possesses DNA-breaking activity. acs.org203.250.216 The induction of DNA damage necessitates cellular repair mechanisms, indicating the severity of the lesions. While the broader category of DNA damage is well-documented, specific quantitative data from available literature on the differential induction of single-strand versus double-strand breaks by 5-diazouracil is not extensively detailed. However, related uracil (B121893) analogs are known to cause both types of breaks, suggesting a potential mechanism. nih.gov

Non-Site-Specific DNA Fragmentation

The ability of 5-diazouracil to cause breaks in DNA strands leads to fragmentation of the molecule. The available research points to a general DNA-breaking activity, though specific details regarding the site-specificity of this fragmentation are not extensively characterized in the reviewed literature.

Role of Radical Species in Genotoxicity

The genotoxic effects of 5-diazouracil are linked to the involvement of free radicals. 203.250.216dntb.gov.ua Studies on the mechanisms of DNA breaking by similar compounds investigated by the same research groups suggest that the generation of reactive oxygen species (ROS) is a critical step. nih.gov The DNA strand-breaking activity of other genotoxic agents has been shown to be mediated by the generation of hydroxyl radicals, a mechanism that is inhibited by radical scavengers and catalase. nih.gov This suggests that the DNA damage caused by 5-diazouracil likely proceeds through a pathway involving these highly reactive radical species. 203.250.216dntb.gov.uanih.gov

Effects on Cellular Processes in Prokaryotic Model Systems

5-Diazouracil demonstrates significant antibacterial properties by interfering with essential life processes in prokaryotes, such as cell division and DNA synthesis. acs.org

Inhibition of Bacterial Cell Division

The compound effectively inhibits cell division in various bacterial strains, including Escherichia coli and Salmonella typhimurium. acs.org This inhibitory effect is, however, temporary, with the bacterial cells resuming division after a temperature-dependent period. This recovery is thought to be due to the breakdown of the 5-diazouracil compound in the culture medium. acs.org In Streptococcus faecalis, the compound causes the formation of chains, another indicator of disrupted cell division. acs.org

Interactive Table: Effects of 5-Diazouracil on Bacterial Strains

| Bacterial Strain | Observed Effect | Reference |

| Escherichia coli | Inhibition of cell division | acs.org |

| Salmonella typhimurium | Inhibition of cell division; Transient inhibition of DNA synthesis | acs.org |

| Streptococcus faecalis | Chaining (disrupted cell division) | acs.org |

Transient Inhibition of DNA Synthesis in Bacteria

The most pronounced effect of 5-diazouracil on bacteria is the transient inhibition of DNA synthesis. acs.org Studies in S. typhimurium have shown a clear, though temporary, cessation of DNA replication upon exposure to the compound. It has been concluded that the inhibitory effect of 5-diazouracil on bacterial cell division is a direct consequence of its effect on DNA replication. acs.org This is supported by the finding that bacterial strains with certain mutations affecting DNA repair and replication control (lon- strains) are more sensitive to the compound. acs.org

Mutagenic Effects in Bacterial Strains (e.g., Salmonella typhimurium, Escherichia coli)

5-Diazouracil has demonstrated mutagenic activity in bacterial reversion assays, with notable differences in potency and specificity between Escherichia coli and Salmonella typhimurium. In studies using a suite of tester strains, 5-diazouracil was found to induce base substitutions in all tested E. coli strains. The primary type of mutation observed was the G˙C→T˙A transversion, which accounted for 51% of the induced substitutions. The E. coli Lac+ reversion system responded effectively to 5-diazouracil.

Conversely, its mutagenic activity in S. typhimurium was less pronounced. The compound did not induce G˙C→T˙A transversions in this bacterium, and the induction of G˙C→A˙T transitions was not as significant as in E. coli. For instance, at a concentration of 0.1 μ g/plate , 5-diazouracil induced mutations at a rate 140 times higher than the control in E. coli, while in S. typhimurium it was only 19 times the control value. nih.gov The E. coli strain WP3104P, which is specifically designed to detect G˙C→T˙A transversions, proved to be particularly sensitive and superior to S. typhimurium strains for detecting this type of mutation induced by 5-diazouracil. nih.gov

| Bacterial Species | Tester System | Observed Mutagenic Effects | Key Findings |

|---|---|---|---|

| Escherichia coli | Lac+ Reversion Assay (Strains WP3101P–WP3106P) | Induces base substitutions, primarily G˙C→T˙A transversions (51%). nih.gov | Highly responsive, with strain WP3104P showing superior sensitivity to G˙C→T˙A transversions. nih.gov |

| Salmonella typhimurium | His+ Reversion Assay (Strains TA7002, TA7004, TA7005) | Weakly induces G˙C→A˙T transitions. nih.gov Does not induce G˙C→T˙A transversions. nih.gov | Significantly lower mutagenic response compared to E. coli. nih.gov |

Modulation of Enzyme Activity (in vitro biochemical assays)

Biochemical assays have identified 5-diazouracil as a potent inhibitor of enzymes involved in pyrimidine (B1678525) catabolism. Specifically, it targets dihydrouracil (B119008) dehydrogenase (also known as dihydropyrimidine (B8664642) dehydrogenase or DPD), the initial and rate-limiting enzyme in the breakdown pathway of uracil and related pyrimidines. nih.govnih.gov

In vitro studies using human liver tissue demonstrated that 5-diazouracil inhibits dihydrouracil dehydrogenase activity with a concentration required for 50% inhibition (IC50) of 3 µM when 5-fluorouracil (B62378) was used as the substrate. nih.gov This indicates a strong inhibitory effect. For comparison, other endogenous compounds like thymine (B56734) and thymidine (B127349) were found to be much less active inhibitors, both exhibiting an IC50 value of 80 µM. nih.gov The inhibition of this key enzyme disrupts the normal degradation of pyrimidines. nih.govcapes.gov.br Dihydropyrimidine dehydrogenase inhibitors are a class of compounds developed to modulate the activity of this enzyme, often to influence the pharmacokinetics of fluoropyrimidine drugs. scbt.compatsnap.com

| Enzyme | Source | Inhibitor | IC50 Value | Reference |

|---|---|---|---|---|

| Dihydrouracil Dehydrogenase (DPD) | Human Liver | 5-Diazouracil | 3 µM | nih.gov |

| Thymine | 80 µM | nih.gov | ||

| Thymidine | 80 µM | nih.gov |

In Vitro Antimicrobial Action and Specific Target Pathways

The antimicrobial properties of 5-diazouracil have been observed against several bacterial species, with its mechanism of action primarily linked to the disruption of fundamental cellular processes. The compound inhibits cell division in both Escherichia coli and Salmonella typhimurium. nih.gov

The most significant effect identified is the transient inhibition of DNA synthesis. nih.gov Studies concluded that 5-diazouracil exerts its effect on cell division by interfering with DNA replication. nih.gov This is consistent with its nature as a pyrimidine analogue, suggesting it may disrupt the biosynthetic pathways for nucleic acids. asm.org Further research has shown that in addition to inhibiting division, 5-diazouracil also impacts mass increase, viability, and the synthesis of DNA, RNA, and protein in E. coli. nih.gov

Derivatization Strategies and Analog Development for Research Purposes

Synthesis of Labeled Analogs for Mechanistic Probing

Isotopically labeled analogs of 5-diazouracil (B1219636) monohydrate are invaluable tools for elucidating its reaction mechanisms and metabolic pathways. wikipedia.orgmusechem.comnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the fate of these atoms through complex chemical transformations or biological processes. wikipedia.orgnih.govresearchgate.net

The synthesis of ¹⁵N-labeled 5-diazouracil is of particular interest, given the central role of the diazo group in its reactivity. For instance, labeling one or both nitrogen atoms of the diazo moiety would allow for detailed mechanistic studies of its reactions, such as rearrangements, cyclizations, and interactions with biological macromolecules. The synthesis of ¹⁵N-labeled azides has been achieved using γ-¹⁵N-labeled diazo-transfer reagents, a strategy that could potentially be adapted for the synthesis of β-¹⁵N-labeled 5-diazouracil. nih.gov

A synthetic route to a fully ¹⁵N-labeled pyrimidine (B1678525) ring could start from ¹⁵N-labeled precursors like [¹⁵N₃]-guanidine hydrochloride. d-nb.info This could then be used to construct the uracil (B121893) ring, followed by diazotization at the 5-position to yield the desired ¹⁵N-labeled 5-diazouracil. The synthesis of fully (¹⁵N₅)-labeled adenine (B156593) derivatives has been successfully accomplished from inexpensive ¹⁵N sources, demonstrating the feasibility of such an approach for other nitrogen-rich heterocycles. nih.gov

Once synthesized, these labeled analogs can be used in a variety of mechanistic studies. For example, in a chemical reaction, the position of the ¹⁵N label in the products can be determined by ¹⁵N NMR spectroscopy or mass spectrometry, providing direct evidence for the proposed mechanism. nsf.gov In a biological system, ¹⁵N-labeled 5-diazouracil could be administered to cells or organisms, and its metabolic fate could be traced by analyzing the isotopic composition of various metabolites. This would provide crucial information on whether the compound is incorporated into nucleic acids, or if the diazo group is transferred to other molecules.

Table 2: Examples of Labeled 5-Diazouracil Analogs and Their Research Applications

| Labeled Analog | Isotope | Potential Synthetic Precursor | Research Application | Analytical Method |

| [5-¹³C]-5-Diazouracil | ¹³C | [¹³C]-labeled barbituric acid derivative | Tracing the carbon backbone in metabolic pathways. | ¹³C NMR, Mass Spectrometry |

| [1,3-¹⁵N₂]-5-Diazouracil | ¹⁵N | [¹⁵N₂]-Urea | Elucidating the role of the uracil ring nitrogens in biological interactions. | ¹⁵N NMR, Mass Spectrometry |

| [α,β-¹⁵N₂]-5-Diazouracil | ¹⁵N | Na¹⁵NO₂ and a ¹⁵N-labeled amine precursor | Studying the mechanism of diazo group transfer reactions. nih.gov | ¹⁵N NMR, Mass Spectrometry |

| [6-³H]-5-Diazouracil | ³H | ³H-labeled uracil precursor | Quantitative analysis of drug distribution and metabolism (ADME studies). | Scintillation counting, Autoradiography |

Design and Synthesis of Conformationally Restricted or Isosteric Derivatives

To explore the structure-activity relationships of 5-diazouracil and to potentially enhance its biological activity and selectivity, the design and synthesis of conformationally restricted or isosteric derivatives are valuable strategies.

Conformationally restricted analogs are designed to lock the molecule in a specific three-dimensional orientation. This can be achieved by introducing rigid structural elements, such as additional rings. For example, the synthesis of bicyclic uracil analogs, where a new ring is fused to the uracil core at the C5-C6 or N1-C6 positions, can create conformationally constrained molecules. acs.orgnih.govrsc.orgnih.gov Applying this concept to 5-diazouracil, one could envision the synthesis of a bicyclic system where the diazo group is part of a more rigid framework. This could lead to derivatives with enhanced binding affinity and selectivity for a particular biological target by reducing the entropic penalty upon binding.

Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical and chemical properties. nih.gov This strategy is often used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. uran.uanih.gov For 5-diazouracil, isosteric replacements could be considered for various parts of the molecule. For instance, the carbonyl oxygens of the uracil ring could be replaced with sulfur atoms to yield thiouracil derivatives. The isosteric replacement of an oxo group with a thioxo group has been shown to modulate the biological activity of pyrimidine derivatives. tandfonline.com Another possibility is the replacement of the uracil ring itself with another heterocyclic system that mimics its size, shape, and electronic properties, such as a thieno[2,3-d]pyrimidine. researchgate.net

The synthesis of these derivatives would likely involve multi-step synthetic routes, starting from appropriately substituted precursors. For example, the synthesis of a bicyclic 5-diazouracil analog might involve a ring-closing metathesis reaction to form the second ring. nih.gov The synthesis of isosteric derivatives would require the use of different starting materials, such as thiourea (B124793) for the preparation of thiouracil analogs. nih.gov

Structure-Activity Relationship (SAR) Studies in Pre-Clinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for guiding the optimization of a lead compound into a potential drug candidate. rsc.org For 5-diazouracil monohydrate, SAR studies would involve the synthesis of a series of analogs with systematic variations in their structure and the evaluation of their biological activity in pre-clinical models.

An initial study on the antimicrobial activity of 5-diazouracil revealed its inhibitory effects against various bacterial strains. nih.govnih.gov This provides a starting point for more extensive SAR studies. A library of 5-diazouracil derivatives could be synthesized with modifications at different positions of the uracil ring. For example, substituents could be introduced at the N1 and N3 positions, or the diazo group at the C5 position could be replaced with other functional groups.

The cytotoxic activity of various 5-substituted uracil derivatives has been investigated, and these studies have provided valuable insights into the structural requirements for activity. For instance, the length of an alkyl chain at the 5-position has been shown to influence the cytotoxic activity of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils. nih.gov Similar SAR studies could be conducted with 5-diazouracil analogs, where the diazo group is maintained, but other parts of the molecule are modified. nih.gov

A typical SAR study would involve the following steps:

Synthesis of Analogs: A series of analogs of 5-diazouracil would be synthesized with diverse substituents.

In Vitro Screening: The synthesized compounds would be tested for their biological activity in a panel of in vitro assays, such as antimicrobial assays against a range of pathogens or cytotoxicity assays against various cancer cell lines. ut.ac.ir

Data Analysis: The biological activity data would be analyzed to identify trends and correlations between the chemical structure and the observed activity. researchgate.netresearchgate.net This could involve quantitative structure-activity relationship (QSAR) modeling to develop predictive models.

Lead Optimization: Based on the SAR findings, new analogs would be designed and synthesized with the aim of improving potency, selectivity, and pharmacokinetic properties.

Table 3: Hypothetical SAR Study of 5-Diazouracil Analogs for Antimicrobial Activity

| Analog Structure | R1 | R2 | R3 | Predicted Antimicrobial Activity | Rationale |

| H | H | -N₂⁺ | Baseline activity nih.gov | Parent compound. | |

| CH₃ | H | -N₂⁺ | Potentially altered cell permeability | N-alkylation can affect lipophilicity. | |

| H | C₂H₅ | -N₂⁺ | May affect hydrogen bonding interactions | Modification at N3 can influence interactions with biological targets. | |

| H | H | -N₂⁺ (with CH₃ at C6) | Potentially increased activity | Substitution at C6 can impact metabolic stability and target binding. | |

| H | H | -N₃ | Potentially different mechanism of action | The azido (B1232118) group is a bioisostere of the diazo group. |

Applications in Chemical and Biochemical Research Methodologies

Utilization as a Reagent in Organic Synthetic Transformations

5-Diazouracil (B1219636) serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The reactivity of the diazo group enables it to participate in several types of organic reactions, leading to the formation of novel molecular architectures.

One of the primary uses of 5-diazouracil in organic synthesis is in azo coupling reactions . It can react with compounds containing active methylene (B1212753) groups, as well as with phenols, arylamines, and other heterocyclic compounds to form azo-dyes. researchgate.net The conditions for these reactions are dependent on the nature of the substrate. researchgate.net

Furthermore, 5-diazouracil undergoes reactions with a range of nucleophiles. For instance:

With amines: It reacts with primary and secondary amines to yield triazene (B1217601) derivatives. city.ac.uk

With alcohols: In the presence of alcohols, it can form 5-alkoxyuracils. city.ac.uk

With olefins: It participates in 1,3-dipolar cycloadditions with olefins to produce furanopyrimidines. city.ac.uk

The thermal decomposition of 5-diazouracil can be utilized to generate a carbene intermediate, which can then undergo various transformations. This reactivity has been explored in the presence of different reagents to synthesize a range of uracil (B121893) derivatives. city.ac.uk The compound has also been used in ring contraction reactions to synthesize 1,2,3-triazole derivatives through hydrolysis or methanolysis. researchgate.net

The versatility of 5-diazouracil as a synthetic reagent is summarized in the table below, highlighting some of the key transformations it can undergo.

| Reactant | Product Type | Reaction Type |

| CH-acids, phenols, arylamines | Azo compounds | Azo coupling |

| Saturated primary amines | [(1-alkyl-1,2,3-triazol-4-yl) carbonyl]ureas | Ring opening and closure |

| Alcohols | 5-Alkoxyuracils | Nucleophilic substitution |

| Olefins | Furanopyrimidines | 1,3-dipolar cycloaddition |

| Dimethylamine | 5-(3,3-dimethyl-1-triazeno)uracil | Coupling reaction |

Application in Analytical Chemistry for Biomolecule Detection

While the high reactivity of the diazo group suggests potential applications in analytical chemistry, particularly in the derivatization of biomolecules for enhanced detection, specific documented uses of 5-diazouracil monohydrate for this purpose are not prevalent in the reviewed literature.

There is no specific information available in the searched literature detailing the use of this compound for the direct quantification of carbohydrates such as sucrose (B13894) and raffinose. The analytical determination of these sugars typically relies on other methods, such as high-performance liquid chromatography (HPLC) with refractive index detection or other derivatization agents that react with the hydroxyl groups of carbohydrates. nih.govspringernature.com

Derivatization is a common strategy in chromatography to improve the volatility, stability, and detectability of analytes. libretexts.org Reagents that introduce chromophores or fluorophores into the analyte molecule can significantly enhance sensitivity for UV-Visible or fluorescence detection. libretexts.orgnih.gov While diazo compounds, in general, are known to react with various functional groups, including hydroxyl groups present in many biomolecules, specific protocols or applications detailing the use of this compound as a pre-column or post-column derivatization reagent for enhancing the sensitivity of biomolecules in chromatographic analysis are not described in the available literature. For uracil analogs like 5-fluorouracil (B62378), various analytical methods, including derivatization with other agents, have been developed for its quantification in biological matrices. nih.govnih.govresearchgate.net

Employment as a Chemical Probe for Biological Pathway Elucidation

The reactivity of the diazo group makes 5-diazouracil a potential candidate for use as a chemical probe in the study of biological pathways. Chemical probes are small molecules that can be used to perturb and study biological systems. The diazo functionality, being relatively rare in biological systems, offers a bioorthogonal handle for such applications.

Stabilized diazo compounds can serve as valuable reagents for chemical biologists. nih.gov Their tunable reactivity allows for the modification of biomolecules such as proteins and nucleic acids. nih.gov For instance, diazo compounds can be used to alkylate various nucleophilic residues in proteins, including carboxylates, amines, and thiols. This reactivity can be exploited to map the active sites of enzymes or to identify protein-protein interactions.

While specific studies employing this compound for the elucidation of particular biological pathways were not identified in the search results, the general principles of using diazo compounds as chemical probes are well-established. The uracil scaffold of 5-diazouracil could potentially direct its reactivity towards enzymes or proteins that recognize pyrimidine (B1678525) bases, such as those involved in nucleic acid metabolism. Upon activation, for example by light to form a carbene, it could covalently label nearby molecules, thus providing insights into its binding partners and the local molecular environment.

Development of Assays and In Vitro Research Tools

5-Diazouracil has been utilized in the development of specific assays and as a tool in in vitro research, primarily leveraging its biological activity.

A notable application is in the development of a microbiological assay . Such an assay was developed to determine the tissue distribution of 5-diazouracil, which was investigated as a potential antitumor and antimicrobial agent. researchgate.net This type of assay relies on the compound's ability to inhibit the growth of a specific microorganism, with the degree of inhibition being proportional to the concentration of the compound.

Furthermore, its reactivity makes it a candidate for use in enzyme inhibition assays . nih.govbiorxiv.org Compounds that can covalently modify enzyme active sites are often studied as irreversible inhibitors. The ability of 5-diazouracil to react with amino acid side chains could be harnessed to study the mechanism of enzymes that interact with uracil or similar structures. While specific examples of its use in high-throughput screening assays were not found, its known reactivity profile suggests its potential as a tool for basic research in enzymology.

In in vitro studies, 5-diazouracil has been observed to affect cellular processes. For example, it has been shown to inhibit cell division in bacteria like Escherichia coli and has been studied for its effects on the synthesis of DNA, RNA, and proteins. researchgate.net These properties make it a useful tool for in vitro investigations into the mechanisms of cell growth and division.

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of 5-diazouracil (B1219636) involves the diazotization of 5-aminouracil (B160950), a process that often relies on stoichiometric amounts of nitrite (B80452) salts and strong acids. researchgate.netorganic-chemistry.org A primary challenge for future research is the development of more sustainable and environmentally benign synthetic routes.

Green Chemistry Approaches: Future synthetic strategies are expected to align with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. ijprt.org This includes the investigation of solid-acid catalysts, such as clays (B1170129) or cation-exchange resins, which can facilitate diazotization while being reusable and non-corrosive. researchgate.netnih.gov These methods have the potential to replace corrosive mineral acids, simplifying product isolation and minimizing environmental impact. nih.gov

Photochemical Synthesis: A particularly promising avenue is the use of photochemistry. rsc.orgrsc.org Light-induced reactions offer a mild and efficient way to generate reactive intermediates from diazo compounds. acs.org Research into the photochemical generation of 5-diazouracil, potentially from stable precursors like oxadiazolines, could provide a metal-free, catalytic approach that operates under ambient conditions. vapourtec.com The ability to use visible or red light would be particularly advantageous, offering greater selectivity and compatibility with sensitive functional groups and biological systems. rsc.org

Flow Chemistry: The inherent instability of some diazo compounds presents safety and scalability challenges. Continuous flow chemistry offers a solution by enabling the in situ generation and immediate consumption of reactive intermediates in a controlled manner. vapourtec.com Developing a flow process for the synthesis and subsequent reaction of 5-diazouracil would not only enhance safety but also allow for greater control over reaction parameters and potentially higher throughput.

Future research in this area can be summarized by the following objectives:

| Research Objective | Methodology | Potential Advantages |

|---|---|---|

| Reduce Hazardous Reagents | Use of solid-acid catalysts (e.g., clays, resins) | Reusable, non-corrosive, simplified workup researchgate.netnih.gov |

| Improve Energy Efficiency | Photochemical synthesis (e.g., visible light) | Mild reaction conditions, high selectivity rsc.orgacs.org |

| Enhance Safety and Scalability | Continuous flow chemistry | In situ generation and use, precise control vapourtec.com |

| Minimize Waste | Catalytic and solvent-free approaches | Higher atom economy, reduced environmental footprint researchgate.netijprt.org |

Deeper Resolution of Complex Biological Mechanisms at the Molecular Level

While early studies have suggested that 5-diazouracil possesses potential antibiotic and antitumor properties, the precise molecular mechanisms underlying these activities remain largely unresolved. city.ac.uk It is known to inhibit cell division in bacteria and affect the synthesis of DNA, RNA, and protein. researchgate.net Furthermore, it has been shown to inhibit the catabolism of other pyrimidines, such as uracil (B121893) and 5-fluorouracil (B62378), in rats. nih.gov

A significant challenge is the identification of specific molecular targets. The structural similarity of 5-diazouracil to the nucleic acid base uracil suggests that it may act as an antimetabolite. nih.gov Related compounds, like 5-aminouracil, are known inhibitors of DNA replication and can act as thymine (B56734) antagonists. nih.gov Future research must focus on elucidating whether 5-diazouracil or its metabolites directly interfere with DNA and RNA polymerases, thymidylate synthase, or other key enzymes involved in nucleotide metabolism.

Key research questions to be addressed include:

Target Identification: What specific enzymes or proteins does 5-diazouracil bind to? Does it covalently modify its targets?

Mechanism of Action: Does it act as a competitive inhibitor, an allosteric modulator, or does it get incorporated into nucleic acids, leading to chain termination or damage?

Metabolic Fate: How is 5-diazouracil metabolized within cells, and are its metabolites responsible for the observed biological activity?

Cellular Response: How does the inhibition of pyrimidine (B1678525) catabolism by 5-diazouracil impact cellular nucleotide pools and sensitize cells to other chemotherapeutic agents? nih.gov

Advanced techniques in chemical biology, proteomics, and metabolomics will be crucial in answering these questions. The use of 5-diazouracil derivatives as chemical probes could help identify binding partners and elucidate its mechanism of action within a cellular context. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to investigate the properties of 5-diazouracil monohydrate at a molecular level, providing insights that can guide experimental work. Future research will increasingly rely on the integration of these methods for predictive modeling of the compound's structure, reactivity, and biological interactions.

Electronic Structure and Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be employed to analyze the electronic structure, stability, and reactivity of 5-diazouracil. riken.jpnih.gov Such calculations can help rationalize its known reactions and predict its behavior in undiscovered transformations. For instance, computational studies can model the transition states of cycloaddition or insertion reactions, providing insights into reaction barriers and stereochemical outcomes. nih.gov Comparing the calculated electronic properties of 5-diazouracil with those of natural pyrimidines can also shed light on its potential as an antimetabolite. rsc.orgresearchgate.net

Predicting Biological Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of 5-diazouracil with potential protein targets. By predicting binding affinities and modes, these computational approaches can help prioritize enzymes for experimental validation, accelerating the process of target identification. For example, simulations could model the docking of 5-diazouracil into the active sites of enzymes involved in DNA replication or nucleotide synthesis.

The synergy between computational and experimental approaches represents a key future direction:

| Computational Method | Application to 5-Diazouracil Research | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and reaction pathways | Understanding of reactivity, stability, and spectroscopic properties riken.jpmdpi.com |

| Molecular Docking | Screening against potential biological targets | Identification of high-affinity protein binding partners |

| Molecular Dynamics (MD) | Simulating the dynamic behavior in solvent and at active sites | Elucidation of binding stability and conformational changes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving 5-diazouracil | Detailed mechanism of action at the quantum level |

Discovery of Undiscovered Reactivity Modes and Research Applications

5-Diazouracil is a versatile building block, and its full synthetic potential is yet to be realized. city.ac.uk The diazo group is capable of a wide range of transformations, including cycloadditions, X-H insertion reactions, and ylide formation. nih.gov Future research will likely uncover novel reactivity modes and expand its application in organic synthesis and beyond.

Multicomponent Reactions (MCRs): There is significant potential for employing 5-diazouracil in multicomponent reactions (MCRs). mdpi.comnih.gov MCRs allow for the rapid construction of complex molecular architectures in a single step, which is highly valuable in drug discovery for creating libraries of diverse compounds. nih.govub.edu Designing novel MCRs that incorporate the 5-diazouracil scaffold could lead to the efficient synthesis of new classes of heterocyclic compounds with potential biological activity.

Cycloaddition Reactions: The diazo group can participate in 1,3-dipolar cycloadditions to form various five-membered heterocycles. nih.govresearchgate.net Exploring its reactions with a wider range of dipolarophiles, especially under photochemical or metal-catalyzed conditions, could yield novel spirocyclic and fused-ring systems based on the uracil core. city.ac.ukresearchgate.net The generation of carbonyl ylides from 5-diazouracil followed by cycloaddition is another promising area for exploration. nih.gov

Applications in Chemical Biology: Stabilized diazo compounds are finding increasing use as versatile tools in chemical biology for probing biological systems. nih.gov They can be used for the covalent modification of proteins and nucleic acids, often with high chemoselectivity. nih.gov Future applications could involve developing 5-diazouracil-based probes to label specific biomolecules in situ, enabling the study of their function and localization within living cells. Its ability to undergo reactions like N-H or O-H insertion makes it a candidate for targeted covalent modification. nih.gov

Emerging research areas for 5-diazouracil are highlighted below:

Novel Heterocycle Synthesis: Use in [3+2], [3+3], and other cycloaddition reactions to build complex, unexplored heterocyclic scaffolds. nih.gov

Catalytic C-H Functionalization: Development of metal-catalyzed carbene insertion reactions to directly functionalize C-H bonds using 5-diazouracil as the carbene precursor.

Bioconjugation and Probes: Design of 5-diazouracil derivatives for targeted labeling and modification of proteins and nucleic acids. nih.gov

Materials Science: Exploration as a monomer or precursor for nitrogen-rich polymers or functional materials.

By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a valuable compound in both chemistry and biology.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-Diazouracil monohydrate to ensure high purity?

- Methodological Answer : Synthesis typically involves diazotization of uracil derivatives under controlled acidic conditions, followed by crystallization in aqueous media to form the monohydrate. Key steps include:

- Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors.

- Characterization using HPLC to confirm purity (>98%) and X-ray powder diffraction (XRPD) to verify crystalline monohydrate formation .

- Thermal gravimetric analysis (TGA) to quantify bound water content and confirm hydration stoichiometry .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- XRPD : To confirm crystalline structure and differentiate from anhydrous forms .

- NMR spectroscopy (¹H/¹³C): To verify the presence of the diazo group and hydrogen-bonded water molecules.

- TGA/DSC : To analyze dehydration behavior and thermal stability under varying humidity conditions .

- FTIR spectroscopy : To identify functional groups (e.g., C=N stretching in the diazo moiety) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthetic yield of this compound?

- Methodological Answer :

- Experimental Design : Use a central composite design (CCD) to evaluate factors like reaction temperature, pH, and solvent-to-reactant ratio.

- Data Analysis : Fit results to a quadratic model to identify optimal conditions (e.g., maximizing yield while minimizing byproducts).

- Validation : Confirm reproducibility through triplicate runs under predicted optimal parameters. Refer to DOE frameworks in pharmaceutical formulation studies for analogous hydrates .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Multi-Solvent Testing : Conduct solubility assays in buffered aqueous systems (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using shake-flask or UV-spectrophotometry methods.

- Phase Solubility Analysis : Apply the Higuchi-Connors method to distinguish between monohydrate and anhydrous solubility profiles.

- Cross-Validation : Compare results with XRPD data post-solubility testing to detect potential phase transitions .

Q. What experimental strategies assess the dehydration kinetics and thermal stability of this compound?

- Methodological Answer :

- Isothermal TGA : Measure weight loss at controlled temperatures (e.g., 30–100°C) to model dehydration kinetics using the Avrami-Erofeev equation.

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity and hydrate reversibility under cyclic humidity conditions.

- Kinetic Analysis : Calculate activation energy via the Flynn-Wall-Ozawa method to predict shelf-life stability .

Q. How to design degradation studies for this compound under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (40–60°C), UV light, and oxidative (H₂O₂) environments.

- HPLC-MS Monitoring : Track degradation products (e.g., uracil derivatives) and quantify degradation pathways.

- Statistical Modeling : Use Arrhenius equations to extrapolate degradation rates to standard storage conditions .

Q. Can computational models like Flory-Huggins theory predict the solubility of this compound in complex mixtures?

- Methodological Answer :

- Model Setup : Input parameters include lattice energy (from XRPD), hydration free energy, and solvent activity coefficients.

- Validation : Compare predictions with experimental solubility data in ternary systems (e.g., water-ethanol-glycerin).

- Limitations : Address discrepancies by incorporating polymorphic transitions or hydrate-solvate equilibria .

Key Considerations for Data Reporting

- Reproducibility : Document experimental conditions rigorously (e.g., humidity during synthesis, solvent grade) .

- Data Contradictions : Use multi-method validation (e.g., pairing solubility data with XRPD) to resolve inconsistencies .

- Ethical Standards : Avoid overinterpretation of computational models without experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.